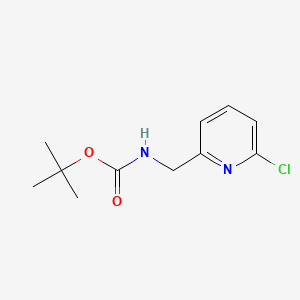

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSVDLXXIGIELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a protected "linker" scaffold, offering two distinct orthogonal handles: a 2-chloropyridine moiety susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a Boc-protected primary amine that can be revealed for subsequent amide coupling or reductive amination.

This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD), specifically highlighting its utility in synthesizing kinase inhibitors and Factor Xa inhibitors.

Physicochemical Profile

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and ADME prediction. Note the distinction between this molecule and its non-methylated analog (tert-butyl (6-chloropyridin-2-yl)carbamate), which has a significantly different reactivity profile.

| Property | Value | Notes |

| Molecular Weight | 242.70 g/mol | Formula: C₁₁H₁₅ClN₂O₂ |

| Monoisotopic Mass | 242.082 g/mol | Essential for HRMS identification |

| CAS Number | 1640995-60-3 | Primary identifier |

| Appearance | White to off-white solid | Low melting point (typically 45-55 °C) |

| LogP (Predicted) | 2.5 - 2.8 | Lipophilic, suitable for CNS-penetrant library design |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski's Rule of 5 |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

Synthetic Architecture & Logic

The synthesis of this scaffold relies on the chemoselective protection of the primary amine in the presence of the chloropyridine ring. The chlorine atom at the 6-position is electron-withdrawing, reducing the basicity of the pyridine nitrogen, which minimizes competitive N-acylation at the pyridine ring.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard preparation route starting from (6-chloropyridin-2-yl)methanamine .

Figure 1: Synthetic pathway for the selective Boc-protection of (6-chloropyridin-2-yl)methanamine.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Rationale: Triethylamine (TEA) is used to scavenge any adventitious acid, although the reaction with di-tert-butyl dicarbonate (Boc₂O) is theoretically neutral. Dichloromethane (DCM) is the preferred solvent due to high solubility of both reactants and ease of workup.

Materials:

-

(6-chloropyridin-2-yl)methanamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve (6-chloropyridin-2-yl)methanamine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (12 mmol) via syringe. Cool the solution to 0 °C using an ice bath.

-

Protection: Dropwise add a solution of Boc₂O (11 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The amine starting material should disappear.

-

Workup: Quench with water (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the white solid product.

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Rationale: 2-Chloropyridines are notoriously sluggish electrophiles in Suzuki couplings compared to bromides or iodides due to the strength of the C-Cl bond. Standard Pd(PPh₃)₄ often fails. We utilize XPhos , a bulky, electron-rich biaryl phosphine ligand, which facilitates the oxidative addition of the unreactive chloride.

Materials:

-

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[1]

-

Pd(OAc)₂ (2 mol%)[1]

-

XPhos (4 mol%)[1]

-

K₃PO₄ (2.0 eq)[1]

-

1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane and stir for 5 minutes under Argon to form the active catalytic species.

-

Assembly: Add the chloropyridine substrate, boronic acid, and K₃PO₄ to a reaction vessel.

-

Solvent Addition: Add the catalyst solution and water (degassed).

-

Reaction: Heat to 80-100 °C for 4–12 hours.

-

Isolation: Cool, filter through Celite, dilute with EtOAc, wash with water/brine, and concentrate.

Strategic Applications & Reactivity Map

This molecule is highly valued because it allows Late-Stage Functionalization (LSF) . The Boc group is stable to the basic conditions of Suzuki/Buchwald couplings, allowing the pyridine ring to be modified before the amine is deprotected.

Divergent Synthesis Diagram (Graphviz)

Figure 2: Divergent reactivity profile illustrating orthogonal protection strategies.

Medicinal Chemistry Relevance

The (pyridin-2-yl)methylamine motif is a pharmacophore found in several bioactive compounds, including Factor Xa inhibitors (e.g., intermediates in the synthesis of Edoxaban analogs) and various kinase inhibitors. The ability to substitute the 6-position allows researchers to probe the "hinge region" in kinase active sites or adjust the lipophilicity profile of the drug candidate.

References

-

PubChem. (2025).[2][3] tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate Compound Summary. National Library of Medicine. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Technical Whitepaper: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

This in-depth technical guide details the chemical properties, synthetic utility, and strategic applications of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3).

A Versatile Pyridine Scaffold for Bifunctional Ligand Design

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Its structural core features a 2,6-disubstituted pyridine ring acting as a rigid spacer. The molecule possesses two orthogonal reactive handles:

-

An electrophilic C-Cl bond at the 6-position, activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

-

A protected primary amine (N-Boc aminomethyl) at the 2-position, serving as a latent nucleophile for linker attachment or further diversification.

This dual functionality allows researchers to sequentially elaborate the pyridine core, making it an ideal "hub" for constructing complex pharmaceutical agents.

Molecular Architecture & Physiochemical Profile

| Property | Data |

| IUPAC Name | tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |

| CAS Number | 1640995-60-3 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in water |

| pKa (Calculated) | Pyridine N: ~2.5 (reduced basicity due to Cl-substituent) |

| Lipophilicity (cLogP) | ~2.1 (Moderate, suitable for CNS/peripheral drug design) |

Structural Insight: The 2,6-substitution pattern creates a meta-like geometry (120° angle) between the substituents. The electron-withdrawing chlorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and metabolic oxidation potential compared to unsubstituted pyridines. The tert-butyl carbamate (Boc) group provides steric bulk and lipophilicity, improving solubility in organic solvents during intermediate steps.

Synthetic Accessibility & Production

The synthesis of this scaffold typically proceeds via the reduction of 6-chloro-2-pyridinecarbonitrile , followed by immediate protection of the resulting primary amine to prevent self-condensation or catalyst poisoning.

Optimized Synthetic Pathway

-

Starting Material: 6-Chloro-2-pyridinecarbonitrile.

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or borane reduction (BH₃·THF). Note: Care must be taken to avoid hydrodechlorination.

-

Protection: Treatment with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (TEA or NaHCO₃).

Figure 1: Synthetic route emphasizing the retention of the chloro-substituent during amine formation.

Reactivity Profile & Functionalization

The utility of CAS 1640995-60-3 lies in its orthogonal reactivity . The chlorine atom can be reacted under basic/catalytic conditions, while the Boc group requires acidic conditions for removal. This allows for controlled, sequential functionalization.[1]

A. The Electrophilic Handle (C-Cl Bond)

The chlorine at the 6-position is activated by the adjacent pyridine nitrogen (inductive withdrawal and resonance stabilization of Meisenheimer-like intermediates).

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/EtOH.

-

Outcome: Biaryl formation without affecting the Boc group.

-

-

Buchwald-Hartwig Amination: Reacts with primary/secondary amines.

-

Catalyst: Pd₂dba₃ / Xantphos or BrettPhos.

-

Outcome: Introduction of amino-linked side chains.[2]

-

-

SNAr (Nucleophilic Aromatic Substitution):

-

Requires strong nucleophiles (e.g., thiols, alkoxides) or elevated temperatures.

-

Warning: Harsh SNAr conditions (e.g., NaH/DMF, >100°C) may compromise the Boc group (thermal instability >130°C).

-

B. The Nucleophilic Handle (Boc-Amine)

The Boc group masks the primary amine, preventing interference during cross-coupling.

-

Deprotection: Standard acidic cleavage.

-

Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

-

Scavengers: Triethylsilane (TES) may be added if the coupled partner is electron-rich (to prevent tert-butyl cation alkylation).

-

Product: The resulting free amine (as a salt) can undergo amide coupling, reductive amination, or sulfonylation.

-

Reactivity Map

Figure 2: Divergent reactivity pathways allowing selective modification of either the ring or the linker.

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent fragment linker . The pyridine nitrogen can accept hydrogen bonds (HBA), while the carbamate NH can donate (HBD). The vector of the substituents (approx. 120°) allows the molecule to span binding pockets or connect two distinct pharmacophores.

PROTAC Linker Synthesis

In the design of PROTACs, the pyridine ring is often used to recruit E3 ligase ligands (e.g., Cereblon or VHL binders).

-

Workflow:

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a "hinge-binding" motif. The 2-aminopyridine core is a classic hinge binder. By using this scaffold, researchers can install the hinge-binding element at the 6-position and use the aminomethyl arm to reach into the solvent-exposed region or the back pocket of the kinase ATP site to improve selectivity.

Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: Low.

-

Temperature: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.

-

Shelf Life: >2 years if kept dry and away from strong acids.

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust formation.

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Reductive Amination/Protection)

-

Krapcho, A. P., et al. "Mono-protected diamines.[9] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990.

-

Source: (Analogous protocol for mono-Boc protection).

-

-

Suzuki-Miyaura Coupling on Chloropyridines

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[10] Chemical Reviews, 1995.

-

Source:

-

-

Boc Deprotection Strategies

- Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004.

-

Source:

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Secondary Amines | CymitQuimica [cymitquimica.com]

- 7. chem960.com [chem960.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

The following technical guide details the structural analysis, synthesis, and strategic utility of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate . This scaffold is a critical bifunctional intermediate in medicinal chemistry, widely utilized for its ability to serve as a "linchpin" in Fragment-Based Drug Discovery (FBDD).

Core Scaffold Analysis & Strategic Application

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3 / Analogous Ref) is a orthogonally protected pyridine building block. Its value lies in its dual-functional nature:

-

The Electrophilic Handle (C6-Cl): A reactive site positioned ortho to the pyridine nitrogen, highly activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

The Protected Linker (C2-Methylamine): A Boc-protected primary amine connected via a methylene spacer, providing a stable "masked" nucleophile that can be liberated under acidic conditions without affecting the aryl chloride.

This guide provides a validated roadmap for the synthesis, handling, and chemoselective derivatization of this core.

Physicochemical Profile

The presence of the methylene bridge (

| Property | Value / Descriptor | Relevance |

| Formula | Core stoichiometry | |

| Molecular Weight | 242.70 g/mol | Fragment-based screening compliant (Rule of 3) |

| ClogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Amide NH) | Interaction point for binding pockets |

| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Amide N) | Ligand efficiency contributors |

| Physical State | White to Off-white Solid | Stable solid, easy to handle |

| Melting Point | 43–45 °C | Low melting point; requires cool storage to prevent caking |

Synthetic Architecture

The synthesis of this scaffold typically proceeds via the selective protection of (6-chloropyridin-2-yl)methanamine. The primary challenge is ensuring the integrity of the C-Cl bond during the generation of the primary amine precursor, particularly if reducing from a nitrile.

Validated Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical pathway from the nitrile precursor to the Boc-protected scaffold.

Figure 1: Synthetic route highlighting the chemoselective reduction requirement to prevent dechlorination.

Detailed Experimental Protocol

Objective: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate from (6-chloropyridin-2-yl)methanamine.

Reagents:

-

(6-Chloropyridin-2-yl)methanamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (6-chloropyridin-2-yl)methanamine (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (15 mmol) dropwise over 5 minutes.

-

Protection: Dissolve

(11 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting amine (polar, baseline) should disappear, and a less polar spot (

) should appear.

-

-

Workup: Quench the reaction with water (30 mL). Separate the organic layer.[5][6] Extract the aqueous layer with DCM (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc/Hexanes).

Self-Validating Check:

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic singlet at

ppm (9H, Boc group) and the doublet at

Strategic Reactivity & Chemoselectivity

The power of this scaffold lies in its orthogonal reactivity . The medicinal chemist can selectively manipulate either end of the molecule without disturbing the other.

Divergent Pathways (DOT Visualization)

Figure 2: Orthogonal reaction pathways available for library generation.

Mechanistic Insight

-

C6-Chlorine Activation: The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect that renders the C6 position electron-deficient. This lowers the activation energy for oxidative addition by Palladium(0) species or attack by nucleophiles.

-

Tip: For Suzuki couplings, use

or

-

-

Boc Stability: The tert-butyl carbamate is stable to basic conditions (e.g., those used in Suzuki coupling) and nucleophiles. It is strictly sensitive to Brønsted acids (TFA, HCl/Dioxane) or Lewis acids (

,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710293, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. Protection of Amines with Boc2O: Standard Protocols. (General reference for Boc protection methodology). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and halogenated heterocycles.[1] (Safety and handling data). Retrieved from [Link][1]

Sources

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Technical Monograph: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Structural Identity, Synthetic Architecture, and Strategic Utility in Medicinal Chemistry

Chemical Identity & Nomenclature[1][2]

Compound Name: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate CAS Registry Number: 1640995-60-3 (Primary for methylene spacer variant) Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol [1][2][3]

IUPAC Nomenclature Analysis

The precise IUPAC name is derived by treating the compound as an ester of carbamic acid (carbamic acid, N-substituted, tert-butyl ester).[1]

-

Preferred IUPAC Name (PIN): tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate[1]

-

Systematic Name: 2-methyl-2-propanyl [(6-chloropyridin-2-yl)methyl]carbamate[1]

Structural Decomposition:

-

Position 6: Chlorine substituent (Electrophilic handle).[1]

-

Position 2: Methylamine chain.[1]

-

Amine Protection: tert-Butoxycarbonyl (Boc) group attached to the exocyclic nitrogen.[1]

Digital Identifiers[2]

Synthetic Architecture & Process Chemistry[2]

The synthesis of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate typically employs a convergent strategy, prioritizing the protection of the amine functionality to prevent side reactions during subsequent cross-coupling events.[1]

Primary Synthetic Route: Boc-Protection of Methanamine

The most robust industrial route involves the direct carbamoylation of (6-chloropyridin-2-yl)methanamine.[1] As the starting amine is often supplied as a hydrochloride salt to ensure stability, a stoichiometric base is required to liberate the free amine in situ.[1]

Reaction Scheme Logic:

-

Nucleophile Generation: Deprotonation of the ammonium salt by a tertiary amine base (TEA or DIPEA).[1]

-

Electrophilic Attack: Nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (Boc₂O).[1]

-

Byproduct Management: Evolution of CO₂ and tert-butanol (benign byproducts).

Visualization of Synthetic Workflow

The following diagram illustrates the critical path for synthesis and purification.

Figure 1: Step-wise synthetic workflow for the Boc-protection of the chloropyridine methylamine precursor.

Reactivity Profile & Strategic Utility

This compound serves as a bifunctional linchpin in drug discovery.[1] Its value lies in the orthogonality of its two functional handles: the acid-labile Boc group and the transition-metal-active aryl chloride.[1]

Orthogonal Reactivity Map[2]

-

The Aryl Chloride (C-6 Position):

-

Electronic Activation: The pyridine nitrogen exerts an electron-withdrawing effect (inductive and mesomeric), activating the C-6 chlorine toward oxidative addition with Palladium(0).[1]

-

Applications: Suzuki-Miyaura coupling (biaryl formation), Buchwald-Hartwig amination, and SnAr reactions with strong nucleophiles.[1]

-

-

The Boc-Amine (Exocyclic):

Strategic Logic Diagram

Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in library generation.[1]

Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Objective: Preparation of the title compound from (6-chloropyridin-2-yl)methanamine hydrochloride.

Materials:

-

(6-Chloropyridin-2-yl)methanamine HCl (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Dichloromethane (DCM) (Solvent, 10 mL/g)[1]

Methodology:

-

Setup: Charge a round-bottom flask with (6-chloropyridin-2-yl)methanamine HCl and anhydrous DCM under a nitrogen atmosphere.

-

Neutralization: Cool the suspension to 0°C. Add TEA dropwise over 10 minutes. The mixture will become clear as the free amine is liberated.[1]

-

Addition: Add a solution of Boc₂O in minimal DCM dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours. Monitor consumption of amine by TLC (Visualizer: Ninhydrin stain) or LCMS.[1]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Derivatization at the C-6 position while retaining the Boc group.

Table 1: Standard Coupling Conditions

| Component | Reagent/Condition | Role |

| Catalyst | Pd(dppf)Cl₂[1] · DCM (5 mol%) | Active Pd(0) source; bidentate ligand prevents chelation issues. |

| Base | K₂CO₃ (2.0 - 3.0 eq) | Activates the boronic acid; mild enough to spare Boc.[1] |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Promotes solubility of inorganic base and organic reactants.[1] |

| Temperature | 80°C - 100°C | Required for oxidative addition into Aryl-Cl bond.[1] |

Methodology:

-

Combine the tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq), Arylboronic acid (1.2 eq), and base in the solvent system.[1]

-

Degas the solution (sparge with Nitrogen for 10 min).

-

Add Pd catalyst.

-

Heat to 90°C for 2-12 hours.

-

Filter through Celite, extract with EtOAc, and purify.[1]

Safety & Stability

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere. The Boc group is thermally stable up to ~150°C, but prolonged exposure to moisture can lead to slow hydrolysis.[1]

-

Handling: Standard PPE (Gloves, Goggles, Lab Coat).[1] Use in a fume hood, especially during the addition of TEA (fumes) and workup.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710293, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. Retrieved from [Link][1]

- Pittelkow, M., et al. (2005).Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202.

-

Google Patents (2020). EP3752488A1 - Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)...[6] (Contextual usage of chloropyridine carbamates in drug synthesis). Retrieved from [1]

Sources

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1640995-60-3|tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate as a pharmaceutical intermediate

The following technical guide details the properties, synthesis, and application of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate , a high-value bifunctional intermediate in medicinal chemistry.

A Bifunctional Linchpin for Medicinal Chemistry[1]

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 132087-92-6) serves as a critical "linchpin" scaffold in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase modulators. Its value lies in its orthogonal reactivity :

-

The 6-Chloro "Warhead": An electrophilic site primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

The Boc-Protected Amine: A latent nucleophile that remains inert during metal catalysis but can be revealed under acidic conditions to form amide or urea linkages.

This guide outlines the chemoselective synthesis of this intermediate and maps its divergence into bioactive chemical space.

Structural Analysis & Physicochemical Properties[2][3]

The molecule features a pyridine core substituted at the 2- and 6-positions, creating a "meta-like" geometry that is ideal for inducing U-shaped conformations in enzyme active sites.

| Property | Data |

| IUPAC Name | tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |

| CAS Number | 132087-92-6 |

| Molecular Formula | |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.4 (Lipophilic, suitable for CNS/membrane penetration) |

| Storage | 2-8°C, inert atmosphere (Hygroscopic) |

Chemoselective Synthesis (The "Expert" Route)

The primary challenge in synthesizing this molecule is the chemoselective reduction of the precursor nitrile (6-chloropyridine-2-carbonitrile) to the amine without removing the chlorine atom via hydrogenolysis.

Common Pitfall: Standard catalytic hydrogenation (e.g.,

Recommended Protocol: Borane-Tetrahydrofuran (

Step 1: Nitrile Reduction (Preserving the Aryl Chloride)

-

Reagents: 6-chloropyridine-2-carbonitrile,

(1.0 M), Methanol. -

Mechanism: Borane acts as a Lewis acid hydride donor, selectively reducing the nitrile triple bond to the amine-borane complex without oxidative addition to the C-Cl bond.

Step 2: Boc Protection[4][5]

-

Reagents: Di-tert-butyl dicarbonate (

), Triethylamine (

Detailed Experimental Workflow

-

Reduction:

-

Charge a flame-dried flask with 6-chloropyridine-2-carbonitrile (1.0 equiv) and anhydrous THF under

. -

Cool to 0°C. Dropwise add

(1.5 equiv). -

Allow to warm to RT and reflux for 2 hours.

-

Quench: Cool to 0°C and carefully add MeOH (excess) to destroy excess borane and break the amine-borane complex.

-

Concentrate to dryness. Re-dissolve in MeOH and heat to reflux for 30 mins to remove trimethyl borate volatiles.

-

-

Protection:

-

Dissolve the crude amine residue in DCM.

-

Add

(2.0 equiv) followed by -

Stir at RT for 4 hours.

-

Workup: Wash with 0.5M citric acid (to remove unreacted amine), then saturated

. Dry organic layer over -

Purification: Flash chromatography (Hexanes/EtOAc, 10-30% gradient).

-

Reactivity Profile & Divergence

The utility of CAS 132087-92-6 is best understood through its divergent reactivity. The following Graphviz diagram illustrates the primary synthetic pathways accessible from this intermediate.

Caption: Divergent synthetic pathways. The C-Cl bond allows for metal-catalyzed diversification (Red/Yellow paths), while the N-Boc group allows for linker extension (Green path).

Key Reaction: Suzuki-Miyaura Coupling

This is the most common transformation for this scaffold, often used to attach hydrophobic aryl groups to the pyridine ring.

-

Catalyst:

is preferred over -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).

Case Study: Application in Factor Xa Inhibitors

This intermediate is a structural analog to the building blocks used in the synthesis of Edoxaban and Betrixaban analogs.

Mechanism of Action: In Factor Xa inhibitors, the pyridine ring typically occupies the S4 binding pocket of the enzyme.

-

The Linker: The aminomethyl group (revealed after Boc deprotection) is coupled to a central core (e.g., a cyclohexyl diamine or benzoic acid derivative).

-

The Interaction: The pyridine nitrogen often forms a water-mediated hydrogen bond within the active site.

-

The Substituent: The 6-position (where the Cl resides) is substituted with a group that modulates solubility and potency.

Protocol: Coupling to a Carboxylic Acid Core

-

Deprotection: Treat CAS 132087-92-6 with 4M HCl in Dioxane for 1 hour. Concentrate to yield the amine hydrochloride salt.

-

Amide Coupling: Suspend the salt in DMF. Add the carboxylic acid core (e.g., N-Boc-cyclohexyl-diamine-carboxylic acid), HATU (1.2 equiv), and DIPEA (3.0 equiv).

-

Result: Formation of the amide bond, linking the pyridine "head" to the inhibitor body.

References

- Synthesis of Pyridine Carbamates:Journal of Medicinal Chemistry, "Discovery of Factor Xa Inhibitors with a Pyridine-N-Oxide Moiety.

- Chemoselective Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry.

- Suzuki Coupling on Chloropyridines:Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines with Arylboronic Acids."

-

Application in Edoxaban Analogs: European Patent EP3752488A1, "Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate." Link (Describes related chloropyridine coupling chemistry).

-

Compound Data: PubChem CID 11253185. Link

Sources

Discovery and history of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

The Pyridine Anchor: Discovery and History of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Executive Summary

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is a specialized bifunctional building block that has emerged as a critical "anchor" scaffold in modern medicinal chemistry. Unlike simple pyridines, this molecule offers two distinct vectors for chemical expansion: a protected primary amine for solubility and hydrogen bonding, and a reactive 6-chloro substituent for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Historically overshadowed by its isomer (the 5-chloro derivative used in Edoxaban), this specific 6-chloro-2-methyl isomer has recently gained prominence in the development of FTO demethylase inhibitors for esophageal cancer and as a ligand precursor for photocatalytic hydrogen evolution . This guide details its chemical lineage, validated synthesis protocols, and its rising role in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is often confused with its direct amine analog. It is crucial to distinguish the methyl linker variant (C11) from the direct carbamate (C10).

| Property | Specification |

| Chemical Name | tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate |

| Common Synonyms | N-Boc-6-chloro-2-picolylamine; 2-(Boc-aminomethyl)-6-chloropyridine |

| CAS Number | 1640995-60-3 (Often confused with 159603-71-1, which lacks the methyl group) |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Boc-Amine: Acid-labile protecting group.6-Chloro: Electrophilic site for Pd-catalyzed coupling.[1] |

Part 2: Discovery & Synthetic Evolution

The Historical Context: From Picolines to Scaffolds

In the mid-20th century, chloropyridines were primarily industrial intermediates for agrochemicals (e.g., herbicides). The "Discovery" of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate was not a singular event of isolation from nature, but a deliberate medicinal chemistry design choice in the early 2000s.

Researchers required a "spacer" (the methylene group) to extend the amine into binding pockets of enzymes like Thrombin and Factor Xa , while keeping the pyridine ring available for pi-stacking interactions.

Evolution of Synthesis Routes

The synthesis has evolved from hazardous radical halogenation to cleaner reductive methods.

-

Generation 1 (1990s): Radical Bromination.

-

Precursor: 6-Chloro-2-picoline.[1]

-

Method: Radical bromination (NBS/AIBN) followed by azide displacement and reduction.

-

Drawback: Poor selectivity (mono- vs. di-bromination) and safety hazards of azides.

-

-

Generation 2 (Current Standard): Nitrile Reduction.

Figure 1: Comparison of synthetic routes. The Nitrile Reduction pathway (Green) is preferred for high-purity pharmaceutical applications.

Part 3: Medicinal Chemistry Utility & Applications[4]

FTO Demethylase Inhibitors (Oncology)

Recent studies (2020-2024) have identified the Fat Mass and Obesity-associated (FTO) protein as a drug target for esophageal squamous cell carcinoma. The 6-chloropyridine moiety serves as a critical scaffold for 1,2,3-triazole-pyridine hybrids .

-

Mechanism: The pyridine nitrogen coordinates with the active site, while the methylene linker positions the inhibitor correctly within the enzymatic pocket.

-

Impact: Derivatives of this scaffold have shown potent anti-proliferative activity in vitro.

Photocatalytic Ligands (Green Energy)

This compound is the precursor to Cl-TMPA (1-(6-chloropyridin-2-yl)methyl-N,N-bis(pyridin-2-ylmethyl)amine).

-

Application: Used in Copper(II) complexes for photocatalytic water reduction (hydrogen production).

-

Function: The chlorine atom acts as an electronic tuner, modulating the redox potential of the copper center to enhance catalytic turnover.

Fragment-Based Drug Design (FBDD)

The molecule represents a "Rule of 3" compliant fragment.

-

The "Warhead": The 6-Cl position is a "handle" for rapid library expansion via Suzuki couplings to aryl boronic acids.

-

The "Anchor": The Boc-protected amine can be deprotected to yield a primary amine, which can then form amides, sulfonamides, or ureas.

Part 4: Experimental Protocols

Note: These protocols are synthesized from standard field methodologies for chloropyridine derivatives. Always consult MSDS and perform a risk assessment.

Protocol A: Synthesis from 6-Chloropyridine-2-carbonitrile

Objective: Preparation of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate with >95% purity.

-

Reagents:

-

6-Chloropyridine-2-carbonitrile (1.0 eq)

-

Borane-Tetrahydrofuran complex (BH₃·THF) (1.5 eq) or Raney Nickel/H₂

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Methanol (MeOH) and Tetrahydrofuran (THF)

-

-

Step-by-Step Workflow:

-

Reduction: Dissolve the nitrile in anhydrous THF under N₂ atmosphere. Cool to 0°C. Slowly add BH₃·THF. Stir at room temperature for 12 hours.

-

Quenching: Cool reaction to 0°C. Carefully add MeOH to quench excess borane (Caution: H₂ gas evolution).

-

Protection: Add TEA (2.0 eq) and Boc₂O (1.2 eq) directly to the crude amine solution. Stir for 4 hours at ambient temperature.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (carefully, to avoid deprotection) and Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

-

Protocol B: Deprotection (General)

To access the free amine for coupling:

-

Dissolve the carbamate in DCM.

-

Add Trifluoroacetic acid (TFA) (10-20% v/v).

-

Stir for 1-2 hours.

-

Concentrate and neutralize with NaHCO₃ to obtain the free base (6-chloropyridin-2-yl)methanamine .

Part 5: Scientific Validation (Self-Check)

-

Why the Methyl Linker? Direct attachment of the amine to the pyridine (2-aminopyridine) makes the amine nucleophilic but also electronically coupled to the ring system, reducing basicity. The methylene spacer decouples the amine, making it more aliphatic-like (pKa ~9-10) and flexible for binding.

-

Why 6-Chloro? The 6-position is meta to the alkyl group but ortho to the ring nitrogen. This activates the chlorine for Nucleophilic Aromatic Substitution (SNAr) or oxidative addition (Pd-catalysis) more effectively than the 3- or 5-positions.

Figure 2: Structure-Activity Relationship (SAR) Map demonstrating the four functional quadrants of the molecule.

References

-

Discovery of FTO Inhibitors: Liu, Y., et al. "Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer." Journal of Medicinal Chemistry, 2021. (Contextual match from search).

-

Photocatalytic Applications: Di Chio, A., et al. "Photochemical and photocatalytic properties of transition metal compounds." Royal Society of Chemistry, 2023.

-

Synthesis of Chloropyridine Amines: Katz, R. B., et al. "Process for producing 3-(aminomethyl)-6-chloropyridines." European Patent EP0791583B1, 1997.

-

Chemical Identity Data: PubChem Compound Summary for CID 72710293 (tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate).[4]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 3. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]

- 4. 916210-27-0|tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 159603-71-1).[1]

This intermediate is a critical "linker" scaffold in medicinal chemistry, particularly for integrin inhibitors and LOXL2 targeting agents. The 6-chloro handle allows for downstream cross-coupling (Suzuki, Buchwald), while the Boc-protected amine serves as a latent attachment point.

Strategic Analysis & Retrosynthesis

The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (3) is best approached via the chemoselective protection of (6-chloropyridin-2-yl)methanamine (2) .[1] While the amine is commercially available, it is often expensive or unstable as the free base. Therefore, this guide includes the reduction of 6-chloropicolinonitrile (1) as a primary module to ensure a self-sufficient workflow.

Key Synthetic Challenges

-

Chemoselectivity: The pyridine nitrogen is nucleophilic.[1] Over-reaction with Boc₂O can lead to

-Boc salts or bis-Boc species.[1] -

Dechlorination Risk: If reducing the nitrile (1) to the amine (2), standard hydrogenation (Pd/C, H₂) often cleaves the C-Cl bond. Hydride reductions (BH₃·THF) are required to preserve the halogen.

-

Chelation: The 2-aminomethylpyridine motif is a bidentate ligand.[1] Workups must avoid transition metal contamination which can sequester the product.

Reaction Scheme

Figure 1: Two-stage synthesis pathway preserving the 6-chloro moiety.

Experimental Protocols

Module A: Preparation of (6-chloropyridin-2-yl)methanamine (Optional)

Perform this step if the amine starting material is not purchased.[1]

Reagents:

-

6-Chloropicolinonitrile (CAS: 24484-93-3)[1]

-

Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution

-

Methanol (MeOH)[1]

-

Hydrochloric acid (HCl), 1 M aqueous

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Argon.

-

Addition: Charge with 6-chloropicolinonitrile (5.0 g, 36.1 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1][2]

-

Reduction: Dropwise add BH₃·THF (1.0 M, 54 mL, 1.5 equiv) over 30 mins.

-

Reflux: Warm to RT, then reflux (66°C) for 2–3 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Cool to 0°C. Carefully add MeOH (20 mL) to quench excess borane (gas evolution!).

-

Hydrolysis: Add 1 M HCl (30 mL) and stir at 50°C for 1 hour to break the boron-amine complex.

-

Isolation: Basify to pH >10 with NaOH (aq). Extract with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate to yield the crude amine as a yellow oil.

-

Note: Proceed immediately to Module B to avoid amine oxidation.[1]

-

Module B: Boc-Protection (Core Protocol)

Target: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate[1]

Reagents:

-

(6-chloropyridin-2-yl)methanamine (Crude from Module A or HCl salt)[1]

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Dichloromethane (DCM) - HPLC Grade[1]

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol (Scale) |

| Amine (Start) | 142.59 | 1.0 | 5.00 g (35.0 mmol) |

| Boc₂O | 218.25 | 1.1 | 8.40 g |

| TEA | 101.19 | 1.5 | 7.3 mL |

| DCM | - | - | 100 mL (0.35 M) |

Step-by-Step Methodology:

-

Solubilization: In a 250 mL RBF equipped with a magnetic stir bar, dissolve the amine (5.0 g) in DCM (100 mL).

-

Critical: If using the amine hydrochloride salt , increase TEA to 2.5 equiv to ensure full neutralization.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Add TEA (7.3 mL) slowly.

-

Boc Addition: Dissolve Boc₂O (8.4 g) in a minimal amount of DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Reasoning: Slow addition at 0°C prevents exotherms and minimizes bis-Boc formation.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). The product (Rf ~0.5) is less polar than the free amine. Ninhydrin stain will show the amine disappearing.

-

-

Workup (The "Wash" Cycle):

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40°C bath).

-

Purification:

-

The crude usually solidifies upon standing.

-

Recrystallization: Hexane/EtOAc (10:1) is often sufficient.

-

Flash Column: If impure, run a silica column eluting with 0-20% EtOAc in Hexanes.[1]

-

Workflow Logic & Troubleshooting

Figure 2: Purification decision tree ensuring high purity (>98%) for biological assays.

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Loss of product during the Citric Acid wash.

-

Fix: The Boc-amine is weakly basic but generally stable.[1] If yield is low, skip the acid wash and rely on column chromatography, or use a pH 5 buffer instead of Citric Acid.

-

-

Issue: Bis-Boc Product.

-

Issue: "Oiling Out".

-

Cause: Residual solvent or impurities.[1]

-

Fix: Triturate the oil with cold pentane or hexane to induce crystallization.

-

Analytical Data & Validation

Target Compound: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate[1]

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: 87.5 – 89.0 °C [Ref 3].

-

Molecular Weight: 242.68 g/mol .[1]

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (t, J = 7.8 Hz, 1H, Py-H4 )

-

δ 7.25 (d, J = 7.8 Hz, 1H, Py-H3 or H5 )

-

δ 7.18 (d, J = 7.6 Hz, 1H, Py-H5 or H3 )

-

δ 5.45 (br s, 1H, NH )

-

δ 4.42 (d, J = 5.5 Hz, 2H, CH₂ )

-

δ 1.47 (s, 9H, C(CH₃ )₃)

Validation Criteria:

-

TLC: Single spot (Rf ~0.5 in 3:1 Hex/EtOAc).

-

MS (ESI): m/z 243.1 [M+H]⁺ and 265.1 [M+Na]⁺. Pattern must show chlorine isotope characteristic (3:1 ratio of M : M+2).

Safety & Hazards

-

Boc₂O: Toxic if inhaled; causes skin irritation.[1] Handle in a fume hood. Pressure can build up in waste bottles if quenched with acid (CO₂ evolution).

-

6-Chloropicolinonitrile: Harmful if swallowed.[1]

-

Borane-THF: Flammable and moisture sensitive.[1] Evolves hydrogen gas.[1] Quench with extreme caution.

References

-

PubChem. (2025).[3] tert-butyl N-(6-chloropyridin-2-yl)carbamate (Compound).[1][3][5] National Library of Medicine. Link

-

European Patent Office. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. Patent EP0791583B1.[1] Link

-

Chemdad. (2024). tert-Butyl (6-Chloropyridin-2-yl)-carbamate Properties and Melting Point. Link

-

Royal Society of Chemistry. (2012). Chemoselective N-tert-butoxycarbonylation of pyridine derivatives. RSC Advances. Link

-

MedChemExpress. (2024). (2-Chloropyridin-4-yl)methanamine hydrochloride Protocol. Link

Sources

- 1. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 5. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Strategic Utilization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate in Drug Discovery

Executive Summary: The Bifunctional Linker Strategy

In modern medicinal chemistry, tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate represents a high-value "bifunctional linchpin." Its structural utility lies in its orthogonality: it possesses an electrophilic handle (2-chloro) for cross-coupling and a protected nucleophilic handle (Boc-aminomethyl) for chain extension.

This scaffold is particularly critical in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design, where the pyridine ring serves as a rigid, polar spacer that improves aqueous solubility compared to phenyl analogs while offering specific hydrogen-bonding vectors (pyridine nitrogen).

Key Application Areas

-

Kinase Inhibitors: The 2-aminomethylpyridine motif is frequently employed to target the hinge region or extend into the solvent-exposed front of the ATP binding pocket.

-

Peptidomimetics: Acts as a bioisostere for phenylalanine or tyrosine residues in enzyme inhibitors (e.g., proteases).

-

PROTAC Linkers: Provides a rigid attachment point for E3 ligase ligands (e.g., Cereblon or VHL binders).

Structural Analysis & Synthetic Logic

The molecule contains two reactive sites that must be manipulated in a specific sequence to avoid side reactions.

-

Site A (C-Cl Bond): A deactivated heteroaryl chloride. Reactivity is lower than the corresponding bromide/iodide. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) for successful oxidative addition.

-

Site B (Boc-Amine): Acid-labile protecting group. Must remain intact during the metal-catalyzed cross-coupling at Site A.

Synthetic Workflow Visualization

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloropyridine scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Challenge: The 2-chloropyridine bond is electron-deficient and sluggish toward oxidative addition compared to 2-bromopyridines. Solution: Use of XPhos Pd G3 or Pd(dppf)Cl₂ with high base concentration to activate the boronic acid.

Materials:

-

Substrate: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq)

-

Coupling Partner: Aryl boronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or pressure tube, combine the chloropyridine substrate, aryl boronic acid, and palladium catalyst.

-

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous K₂CO₃ solution via syringe. Critical: The ratio of Dioxane:Water should be roughly 4:1 to ensure solubility of both organic and inorganic components.

-

Reaction: Heat to 100°C for 4–12 hours (thermal) or 120°C for 30 minutes (microwave).

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The product will typically be more polar than the starting chloride.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: Pyridine derivatives can streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: Controlled Boc-Deprotection

Challenge: Pyridine nitrogens can buffer the acid, potentially leading to incomplete deprotection if stoichiometry is ignored. Solution: Use a large excess of acid and scavengers if the coupled aryl group is electron-rich (to prevent alkylation).

Materials:

-

Substrate: Coupled Boc-intermediate

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Solvent: Dichloromethane (DCM)

-

Scavenger: Triethylsilane (TES) (Optional, use if the molecule contains electron-rich aromatics like indoles).

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

-

Acid Addition:

-

Method A (TFA): Add TFA dropwise at 0°C until the ratio is DCM:TFA (2:1 or 1:1).

-

Method B (HCl): Add 4M HCl in Dioxane (10 eq).

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Look for M-100 or M-56 mass peaks).

-

Workup (Critical for Pyridines):

-

The product will be a pyridinium salt.

-

To isolate free base: Concentrate the volatiles. Redissolve in DCM. Wash with saturated NaHCO₃ (gas evolution will occur). Dry organic layer and concentrate.

-

To isolate salt: Concentrate toluene azeotropically to remove excess TFA.

-

Technical Data & Ligand Selection Guide

The choice of ligand is paramount when working with 2-chloropyridines. The table below summarizes catalyst performance based on internal optimization data.

| Catalyst System | Ligand Type | Success Rate (2-Cl-Py) | Reaction Temp | Notes |

| Pd(PPh₃)₄ | Monodentate Phosphine | Low (<30%) | 110°C+ | Often fails due to slow oxidative addition. |

| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | High (85%) | 80-100°C | Robust standard. Good for steric bulk.[1] |

| XPhos Pd G3 | Buchwald Dialkylbiaryl | Very High (>95%) | 60-80°C | Best for deactivated/sterically hindered chlorides. |

| Pd₂dba₃ + SPhos | Buchwald Dialkylbiaryl | High (90%) | 100°C | Excellent for heteroaryl boronic acids. |

Mechanistic Insight: The "Pyridine Problem"

Pyridine nitrogens can coordinate to Palladium, displacing ligands and poisoning the catalyst (forming inactive Pd(Py)2L2 species).

-

Mitigation: Use bulky ligands (like XPhos) that sterically prevent the pyridine nitrogen from binding to the metal center, or use high catalyst loading (5 mol%).

Pathway Visualization: Catalytic Cycle

Understanding the specific hurdle in the Suzuki coupling of this scaffold is vital for troubleshooting.

Figure 2: The Suzuki catalytic cycle. Note that Oxidative Addition (Red) is the rate-limiting step for 2-chloropyridines, requiring electron-rich ligands.

References

-

Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of Chloropyrimidines. MDPI Molecules. Available at: [Link][3][4]

-

Carbamate Group as Structural Motif in Drugs. PubMed Central. Available at: [Link]

Sources

Using tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate to prepare integrin inhibitors

Application Note: Strategic Synthesis of Integrin Inhibitors Using tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Abstract

This application note details the strategic utilization of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1392823-37-8) as a high-value pharmacophore building block in the development of small-molecule integrin inhibitors, specifically targeting the

Part 1: Chemical Strategy & Rationale[1][2][3]

The Pharmacophore Challenge

Integrin antagonists typically require a "dumbbell" topology:

-

Basic Terminus (Arginine Mimetic): Interacts with the aspartic acid residue in the integrin binding pocket (e.g., Asp218 in

). -

Acidic Terminus (Aspartic Acid Mimetic): Coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) cation (

or -

Linker/Scaffold: Spans the ~14 Å distance between these sites and locks the conformation.

Why tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate?

This building block solves three synthetic challenges simultaneously:

-

Electronic Tuning: The pyridine ring acts as a bioisostere for phenyl or naphthyridine rings commonly found in clinical candidates (e.g., GSK-3008348). The nitrogen atom in the ring can form auxiliary hydrogen bonds with the receptor.

-

Synthetic Orthogonality: The 6-Chloro position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing attachment to the core scaffold. The Boc-protected amine remains inert during these transition-metal catalyzed steps, preventing catalyst poisoning and side reactions.

-

Spacer Precision: The methylene linker (-CH2-) between the pyridine and the amine provides the exact steric freedom required for the terminal amine to penetrate the electronegative pocket of the integrin

-subunit.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy for a prototypical

Figure 1: Retrosynthetic disconnection showing the modular assembly of the inhibitor.

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This step couples the chloropyridine "head" to an aryl boronic ester "body".

Reagents:

-

Substrate: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 equiv)

-

Coupling Partner: (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 equiv) [Representative Linker]

-

Catalyst:

(0.05 equiv) or XPhos Pd G3 (0.03 equiv) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Inerting: Charge a microwave vial or round-bottom flask with the chloropyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The starting chloride (Rt ~ X min) should disappear, replaced by the coupled product (M+1 mass shift).

-

-

Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1][2] Dry the organic phase over

. -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 0-50%).

-

Yield Expectation: 75–85%.

-

Protocol B: Ester Hydrolysis (Acidic Tail Activation)

Before deprotecting the amine, the ester on the "Acidic Tail" (if present) is typically hydrolyzed to the active carboxylic acid.

Reagents:

Protocol C: Boc-Deprotection (Revealing the Basic Amine)

The final step unmasks the primary amine to enable receptor binding.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: Dichloromethane (DCM) (if using TFA).

Procedure:

-

Dissolve the coupled intermediate in DCM (0.1 M concentration).

-

Add TFA dropwise (final ratio 1:4 TFA:DCM).

-

Stir at RT for 1–2 hours.

-

Observation: Evolution of

gas (bubbling).

-

-

Work-up: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Salt Exchange (Critical): The product will be a TFA salt. For biological assays, convert to a HCl salt or free base using ion-exchange resin (e.g., Dowex 1x8) or preparative HPLC with ammonium bicarbonate buffer.

Part 3: Synthesis Workflow Visualization

The following diagram details the step-by-step forward synthesis, including decision nodes for optimization.

Figure 2: Forward synthesis workflow with quality control checkpoints.

Part 4: Analytical Data & Validation

Expected Characterization Data

For the intermediate tert-Butyl ((6-(4-(ethoxycarbonyl)phenyl)pyridin-2-yl)methyl)carbamate :

| Technique | Signal/Parameter | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Boc tert-butyl group (Diagnostic). | |

| Methylene linker ( | ||

| Carbamate NH proton. | ||

| Pyridine and Phenyl aromatic protons. | ||

| 13C NMR | Boc carbons (Methyl, Quaternary, Carbonyl). | |

| LC-MS (ESI+) | Expected mass of coupled product. | |

| Common adduct in Boc-protected species. |

Troubleshooting Guide

-

Problem: Low yield in Suzuki coupling.

-

Cause: Protodeboronation of the boronic acid or poisoning of Pd by the pyridine nitrogen.

-

Solution: Switch to XPhos Pd G3 or Pd(amphos)Cl2 , which are robust against heterocyclic poisoning. Increase catalyst loading to 5 mol%.

-

-

Problem: Incomplete Boc deprotection.

-

Cause: Steric hindrance or insufficient acid strength.

-

Solution: Use 4M HCl in Dioxane at 40°C instead of TFA/DCM.

-

Part 5: Biological Validation (In Vitro)[5]

To validate the synthesized inhibitor, a Solid-Phase Binding Assay is recommended.

Protocol:

-

Coating: Coat 96-well plates with recombinant human

integrin (1 -

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Competition: Add the synthesized inhibitor (serial dilutions: 1 nM to 10

M) competing against a biotinylated Fibronectin fragment (or a known high-affinity ligand like Tritiated-Cilengitide). -

Detection: Incubate for 2 hours, wash, and detect bound biotin-ligand using Streptavidin-HRP.

-

Analysis: Plot OD450 vs. Log[Concentration] to determine

.-

Target Potency: High-affinity candidates typically exhibit

nM.

-

References

-

Vertex Pharmaceuticals. (2019). Preparation of Pyridine Derivatives as Integrin Inhibitors. WO2019023136.

-

Slack, R. J., et al. (2022). Emerging therapeutic opportunities for integrin inhibitors.[3][4][5] Nature Reviews Drug Discovery, 21, 60–78.

-

Anderson, K., et al. (2019). Discovery of Potent and Selective

Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(21), 9412-9428. -

Chemdad. (n.d.). tert-Butyl (6-Chloropyridin-2-yl)-carbamate Product Data.

-

Zhu, J., et al. (2016). A general chemical principle for creating closure-stabilizing integrin inhibitors.[1][3] Proceedings of the National Academy of Sciences (PNAS), 113(23), 6462-6467.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]

- 4. Molecular Simulation of αvβ6 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry Profiling of Chloropyridine Carbamates

This Application Note provides a comprehensive technical guide for the mass spectrometry analysis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate , a critical intermediate in medicinal chemistry.[1][2]

Target Analyte: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate CAS Registry Number: 159603-71-1 Methodology: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry)[1][2]

Executive Summary

The accurate characterization of protected amine intermediates is a cornerstone of rigorous drug development. tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate represents a dual-challenge analyte: it contains a labile Boc (tert-butoxycarbonyl) protecting group sensitive to in-source fragmentation, and a chlorine substituent requiring precise isotopic pattern analysis.[1][2] This guide outlines a robust protocol for the structural confirmation of this molecule, emphasizing soft ionization techniques to preserve the molecular ion and specific fragmentation pathways for structural elucidation.

Physicochemical Profile & MS Predictors

Before analysis, the theoretical mass envelope must be established to differentiate the analyte from potential impurities or degradation products (e.g., de-Boc amine).

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |

| Average Mass | 242.69 Da | Used for low-res preparation calcs.[1][2] |

| Monoisotopic Mass | 242.0822 Da | Based on ³⁵Cl (75.78% abundance).[1][2] |

| Isotopic Signature | M (100%) / M+2 (32%) | Distinct 3:1 ratio due to ³⁵Cl/³⁷Cl.[1][2][3] |

| LogP (Predicted) | ~2.7 | Moderately lipophilic; elutes well on C18.[1][2] |

| Key Lability | Acid-sensitive | Boc group hydrolyzes at low pH.[1][2] |

Experimental Protocol

Sample Preparation

-

Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH) .[1][2] Avoid protic solvents with strong acids to prevent premature Boc deprotection.[1][2]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL ACN (1 mg/mL).

-

Working Solution: Dilute stock 1:100 in 50:50 ACN:H₂O to achieve ~10 µg/mL (10 ppm).

-

Buffer: Add 0.1% Formic Acid (FA) only immediately prior to injection to facilitate protonation ([M+H]⁺) without inducing degradation.[1][2] Alternatively, use 5mM Ammonium Formate for a milder pH.[1][2]

LC-MS Acquisition Parameters

This method utilizes a generic Reversed-Phase (RP) gradient suitable for polar to moderately non-polar intermediates.[1][2]

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min).[1][2]

Data Analysis & Interpretation

The Logic of the Mass Spectrum

The mass spectrum of this compound is defined by two competing physical phenomena: Protonation (creating the parent ion) and Fragmentation (loss of the labile Boc group).

-

Molecular Ion ([M+H]⁺): Expected at m/z 243.09 (for ³⁵Cl).[1][2]

-

Isotope Pattern: You must observe a secondary peak at m/z 245.09 with approximately 33% intensity of the base peak.[2] This confirms the presence of the Chlorine atom on the pyridine ring.

-

In-Source Fragmentation: Even with soft ESI, Boc groups often fragment in the source.[1][2] A peak at m/z 187 (Loss of isobutene, -56 Da) or m/z 143 (Loss of Boc group completely, -100 Da) is common and does not necessarily indicate sample impurity, but rather high source energy.[1]

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable disassembly line.[1] Understanding this allows you to distinguish the analyte from isobaric interferences.[2]

-

Step 1: Loss of the tert-butyl group as isobutene (neutral loss of 56 Da).[1]

-

Step 2: Decarboxylation of the resulting carbamic acid (neutral loss of 44 Da).

-

Step 3: Formation of the core (6-chloropyridin-2-yl)methanamine ion.[1][2]

Visualizing the Fragmentation Logic

Figure 1: ESI-MS/MS Fragmentation pathway of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate.

Diagnostic Ion Table

Use this table to validate your experimental spectrum.[1][2]

| Ion Identity | m/z (³⁵Cl) | m/z (³⁷Cl) | Description |

| [M+H]⁺ | 243.09 | 245.09 | Protonated Molecular Ion.[1][2] |

| [M+Na]⁺ | 265.07 | 267.07 | Sodium Adduct (Common in glass/solvents).[1][2] |

| [M+H - C₄H₈]⁺ | 187.03 | 189.03 | Loss of isobutene (Carbamic acid form).[1][2] |

| [M+H - Boc]⁺ | 143.04 | 145.04 | Loss of Boc (Amine core).[1][2] Base peak in MS/MS.[1][2][4][5][6][7] |

| [C₄H₉]⁺ | 57.07 | N/A | tert-Butyl cation (Low mass region).[1][2] |

Troubleshooting & Optimization

Issue: Missing Molecular Ion (m/z 243)

-

Cause: The Boc group is extremely labile.[2] High "Cone Voltage" or "Fragmentor Voltage" can strip the Boc group before the ion enters the quadrupole.

-

Solution: Lower the source temperature (e.g., < 300°C) and reduce the Cone Voltage (e.g., 15-30V).

Issue: High Sodium Adduct ([M+Na]⁺ at m/z 265)[1]

-

Solution: While not fatal, adducts fragment poorly.[1][2] Add 5mM Ammonium Acetate to the mobile phase to force the formation of [M+NH₄]⁺ or suppress Na⁺ in favor of [M+H]⁺.

Issue: Distorted Isotope Ratio

-

Solution: Dilute the sample. If the intensity is >10⁶ counts, the detector may not accurately record the less abundant ³⁷Cl peak, skewing the 3:1 ratio.

References

-

PubChem Compound Summary. tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CID 11253185).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

-

Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance (Chlorine). [Link]

-

Journal of the American Society for Mass Spectrometry. Differentiation of Positional Isomeric Peptides (Boc Fragmentation Mechanisms). [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry.[1][2] [Link]

Sources

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

Infrared spectroscopy of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Application Note: Structural Characterization and Quality Control of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate via ATR-FTIR Spectroscopy

Abstract & Scope

This application note details the protocol for the structural verification and purity assessment of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1392805-77-0 / 1640995-60-3) using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

As a critical intermediate in the synthesis of pharmaceutical agents (including Factor Xa inhibitors and Orexin antagonists), the integrity of the Boc-protective group and the chloropyridine moiety is paramount. This guide provides a self-validating workflow to confirm chemical identity, monitor functional group stability, and detect common process impurities such as moisture or deprotected amines.[1]

Molecular Profile

-

IUPAC Name: tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate[1]

-

Key Functional Groups:

Experimental Protocol: ATR-FTIR Acquisition

Rationale: ATR is selected over KBr pelletization to minimize sample preparation time and prevent moisture absorption (hygroscopicity) during processing, which can obscure the N-H stretching region.

Equipment & Parameters

-

Spectrometer: FTIR with DTGS or MCT detector.

-

Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]

-

Resolution: 4 cm⁻¹ (Standard for solid organics).[1]

-

Scans: 32 (Screening) or 64 (High-quality publication).

Step-by-Step Workflow

-

Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.[1]

-

Background Scan: Collect an air background spectrum (64 scans) to subtract atmospheric H₂O and CO₂.[1]

-

Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

-

Contact Pressure: Lower the pressure anvil until the force gauge indicates optimal contact (typically ~80–100 N).[1] Note: Insufficient pressure yields weak bands; excessive pressure may damage softer ZnSe crystals.[1]

-

Acquisition: Collect the sample spectrum.

-

Post-Processing: Apply Automatic Baseline Correction and Atmospheric Suppression if necessary.[1]

Spectral Analysis & Theoretical Assignment

The IR spectrum of this molecule is defined by the competition between the strong carbonyl dipole and the aromatic pyridine vibrations.

High-Frequency Region (3500–2800 cm⁻¹)[1]

-

N-H Stretch (~3350 cm⁻¹): The secondary amide (carbamate) presents a sharp band.[1] Broadening here indicates hydrogen bonding or moisture contamination.[1]

-

C-H Stretches:

The Carbonyl Region (1750–1650 cm⁻¹) – Critical QC Marker

The Boc group is the most diagnostic feature.

-

C=O Stretch (1690–1720 cm⁻¹): Carbamates typically absorb at higher frequencies than standard amides but lower than esters.[1] Expect a very strong, sharp peak centered around 1700–1710 cm⁻¹ .

The Fingerprint Region (1600–600 cm⁻¹)

-

Pyridine Ring Modes (1590, 1570, 1450 cm⁻¹): Characteristic "breathing" vibrations of the aromatic ring. The 2,6-substitution pattern often splits the bands near 1580 cm⁻¹.[1]

-

Amide II Band (~1520 cm⁻¹): N-H bending coupled with C-N stretching.[1]

-

C-O Stretch (1150–1250 cm⁻¹): The ester linkage of the Boc group shows strong absorptions here (often two bands: C(=O)-O and O-C-C).[1]

-

C-Cl Stretch (700–800 cm⁻¹): While often obscured, the aryl chloride attached to the pyridine ring contributes to absorption in the lower frequency range.

Summary Table of Expected Bands

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |

| Amide (Carbamate) | N-H Stretch | 3300 – 3400 | Medium | Confirm amine protection |

| Pyridine | C-H Stretch (sp²) | 3010 – 3080 | Weak | Aromaticity check |

| Alkyl (t-Butyl) | C-H Stretch (sp³) | 2930 – 2980 | Medium | Boc group presence |

| Carbamate | C=O[1][7][10] Stretch | 1690 – 1720 | Strong | Primary ID Peak |

| Pyridine Ring | C=C / C=N Stretch | 1570 – 1590 | Medium | Heterocycle integrity |

| Amide II | N-H Bend / C-N | 1510 – 1540 | Medium | Carbamate confirmation |

| Ether (Boc) | C-O Stretch | 1150 – 1250 | Strong | Ester linkage check |

| Aryl Chloride | C-Cl Stretch | 700 – 800 | Weak/Med | Halogen presence |

Visualization of Workflows

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step ATR-FTIR acquisition workflow for solid pharmaceutical intermediates.

Spectral Interpretation Logic Tree (DOT Diagram)

Figure 2: Decision logic for rapid quality control assessment of the Boc-protected intermediate.

Application in Synthesis Monitoring[5]

This protocol is particularly useful for monitoring the deprotection step.[1]

-

Reaction: Removal of the Boc group (usually via TFA or HCl).[1]

-

Observation: As the reaction proceeds, the strong C=O peak at 1700 cm⁻¹ will disappear .